
TY-52156
Overview
Description
TY-52156 (C₁₈H₁₉Cl₂N₃O, CAS: 934369-14-9) is a potent and selective sphingosine-1-phosphate receptor 3 (S1P3) antagonist with a reported Ki value of 110 nM . It inhibits S1P3-mediated signaling pathways, including intracellular calcium mobilization and Rho GTPase activation, which are critical for vascular smooth muscle contraction, endothelial barrier regulation, and inflammatory responses . Synthesized via a five-step route starting from 3,3-dimethyl-2-butanone and 4-chloroaniline, this compound achieves a 42.4% overall yield after optimization of Claisen condensation and nucleophilic substitution steps .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of TY 52156 involves the reaction of 1-(4-chlorophenylamino)-1-(4-chlorophenylhydrazono)-3,3-dimethyl-2-butanone with appropriate reagents under controlled conditions . The detailed synthetic route and specific reaction conditions are proprietary and typically not disclosed in public literature.
Industrial Production Methods: : Industrial production of TY 52156 follows standard protocols for the synthesis of hydrazonamide derivatives. The process involves large-scale chemical reactions under stringent quality control to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: : TY 52156 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the hydrazonamide moiety . It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of TY 52156 .
Scientific Research Applications
Inflammatory Diseases
Research indicates that TY-52156 can attenuate inflammation-related responses:
- Acute Lung Injury : In studies involving ventilator-induced lung injury (VILI), treatment with this compound significantly reduced bronchoalveolar lavage cell counts and protein concentrations, highlighting its potential in treating acute lung conditions .
- Cytokine Secretion : The inhibition of S1P3 by this compound has been linked to reduced interleukin-8 secretion in human airway epithelial cells, suggesting its role in modulating inflammatory cytokine responses .
Cancer Research
The compound has also been investigated for its antitumor effects:
- Tumor Growth Inhibition : In xenograft models involving TSC2-deficient cells, this compound demonstrated significant antitumor activity by inducing autophagic cell death independent of mTORC1 signaling . This positions this compound as a promising candidate for cancer therapies targeting sphingosine metabolism.
Case Studies
Mechanism of Action
TY 52156 exerts its effects by selectively binding to and antagonizing the sphingosine 1-phosphate receptor 3 . This inhibition prevents the receptor from mediating the sphingosine 1-phosphate-stimulated calcium response, thereby modulating various downstream signaling pathways. The molecular targets include the sphingosine 1-phosphate receptor 3, and the pathways involved are related to calcium signaling and cellular responses to sphingosine 1-phosphate .
Comparison with Similar Compounds
Selectivity and Mechanism of Action
Functional Comparisons in Disease Models
Blood-Brain Barrier (BBB) and Blood-Tumor Barrier (BTB) Modulation
- This compound vs. CAY10444 :
Anti-Inflammatory Effects in ARDS
- This compound vs. Broad-Spectrum Anti-Inflammatories (e.g., Corticosteroids): this compound reduces IL-6 and TNF-α levels by 50–70% in serum and BALF, outperforming corticosteroids in preserving endothelial junctions .
Anticancer Activity in Leukemia
- This compound vs. Targets TAL1-RUNX1-driven S1PR3 overexpression, a pathway unaddressed by other S1P receptor modulators .
Biological Activity
TY-52156 is a selective antagonist of the Sphingosine-1-phosphate receptor 3 (S1P3), known for its role in various biological processes, including inflammation, cancer progression, and vascular regulation. This article explores the compound's biological activity, mechanisms of action, and its potential therapeutic implications based on diverse research findings.
Overview of this compound
- Chemical Structure : N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic 2-(4-chlorophenyl) hydrazide
- CAS Number : 934369-14-9
- Purity : ≥98%
- Ki Value : 110 nM (indicates binding affinity to S1P3) .
This compound functions primarily as an S1P3 receptor antagonist. Its mechanism involves:
- Inhibition of Calcium Release : It inhibits S1P-induced calcium release in human umbilical vein endothelial cells (HUVECs) .
- Impact on Leukocyte Rolling : In vivo studies have shown that administration of this compound significantly reduces leukocyte rolling in C57Bl6 mice, indicating its potential role in modulating immune responses .
1. Cardiovascular Implications
This compound has been shown to suppress bradycardia induced by FTY-720 (a known S1P receptor modulator) in vivo, demonstrating its effects on heart rate regulation .
2. Cancer Research
The compound has been implicated in inhibiting the expansion of breast cancer stem cells in vitro, suggesting a potential application in cancer therapy . Additionally, it has been shown to suppress the viability of TSC2-deficient cells in xenograft models, indicating its antitumor effects .
3. Endothelial Barrier Function
Recent studies indicate that this compound can restore endothelial barrier integrity compromised by mechanical stress or inflammatory stimuli. It effectively attenuates increases in bronchoalveolar lavage cell counts and protein concentration associated with ventilator-induced lung injury (VILI) .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What is the primary mechanism by which TY-52156 modulates S1P3 signaling in experimental models?
this compound acts as a selective S1P3 receptor antagonist, inhibiting sphingosine-1-phosphate (S1P)-mediated pathways. For example, in endothelial cells (ECs), this compound reduces LPS-induced inflammation by suppressing IL-6 and TNF-α secretion, stabilizing adherens junction proteins (VE-cadherin, β-catenin), and mitigating cytoskeletal disruption . Methodologically, this is validated via flow cytometry, cytokine ELISAs, and immunofluorescence staining. Controls should include vehicle-treated groups and LPS-only conditions to isolate compound-specific effects .
Q. How do experimental designs for this compound vary across cell lines (e.g., SUM190-BR vs. 231-BR)?
In brain metastasis models, this compound was administered b.i.d. (twice daily) four days before endpoint. Differences in efficacy between SUM190-BR and 231-BR cell lines were quantified using TRD/cytokeratin and TRD/CD31 ratios via box-plot analysis (median values, quartiles). Researchers must normalize data to baseline vehicle groups and apply non-parametric tests (e.g., Mann-Whitney U) for skewed distributions .
Q. What biomarkers are critical for assessing this compound’s efficacy in inflammation models?
Key biomarkers include:
- Pro-inflammatory cytokines (IL-6, TNF-α) in serum and BALF .
- Immune cell subsets (CD45+, CD11b+F4/80+ macrophages, Tregs) quantified via flow cytometry .
- Endothelial barrier integrity markers (VE-cadherin, β-catenin) . Ensure multiplex assays or WB are optimized for low-abundance targets and include technical replicates.
Advanced Research Questions
Q. How can contradictory data on this compound’s cardiovascular effects be resolved?
this compound exhibits paradoxical roles: it reduces leukocyte rolling (S1P3 inhibition) but may partially attenuate S1P1-mediated bradycardia in vivo . To resolve contradictions, researchers should:
- Compare dosing regimens (e.g., 1.25 mg/kg vs. 0.03–0.3 mg/kg) across species (mice vs. rats).
- Use conditional S1P3 knockout models to isolate receptor-specific effects.
- Apply telemetry for real-time hemodynamic monitoring .
Q. What methodologies optimize this compound’s combination with CAR-T therapies in solid tumors?
Co-administration with EpCAM CAR-T cells enhances CD45+ immune cell infiltration and reduces MDSCs in MC38 tumors. Key steps:
- Synchronize this compound dosing with CAR-T expansion phases (e.g., pre-infusion vs. post-infusion).
- Use multi-color flow cytometry to track CAR-T persistence and macrophage polarization (M1/M2 ratios) .
- Include control arms with CAR-T monotherapy and vehicle + CAR-T to distinguish additive effects.
Q. How does this compound influence osteogenesis via S1P3-VEGFa crosstalk?
In osteoblast models, this compound amplifies S1P-induced VEGFa expression and mineralization (Alizarin Red staining). Methodological considerations:
- Validate S1P3 specificity using siRNA knockdown alongside pharmacological inhibition.
- Measure mitochondrial oxidative phosphorylation (Seahorse assays) to link VEGFa signaling to metabolic shifts .
- Use dose-response curves (0.1–10 µM) to identify therapeutic windows without cytotoxicity .
Q. What statistical approaches address variability in this compound’s blood-tumor barrier modulation?
For brain metastasis studies:
- Use mixed-effects models to account for inter-mouse variability in TRD perfusion data.
- Apply Benjamini-Hochberg correction for multiple comparisons in box-plot analyses (e.g., Figure 1b–e) .
- Report effect sizes (Cohen’s d) alongside p-values to distinguish biological significance from statistical noise.
Q. Methodological Guidelines
Q. How to replicate this compound’s anti-inflammatory effects in primary endothelial cells?
- Pre-treat HUVECs with 10 µM this compound 1 hour before LPS stimulation.
- Assess apoptosis via Annexin V/PI staining (flow cytometry) and barrier function using transwell assays .
- Include actin cytoskeleton staining (phalloidin) to visualize F-actin reorganization .
Q. What controls are essential for in vivo pharmacokinetic studies of this compound?
- Vehicle controls (e.g., DMSO/saline).
- Positive controls (e.g., FTY720 for S1P1/3 agonism).
- Sham-operated animals to differentiate drug effects from surgical stress .
Q. How to validate S1P3 specificity in this compound studies?
Properties
IUPAC Name |
N-(4-chloroanilino)-N'-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O/c1-18(2,3)16(24)17(21-14-8-4-12(19)5-9-14)23-22-15-10-6-13(20)7-11-15/h4-11,22H,1-3H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XONRRGIRSGNWFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=NC1=CC=C(C=C1)Cl)NNC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132813 | |
Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934369-14-9 | |
Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934369-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Chlorophenyl)-3,3-dimethyl-2-oxobutanimidic acid 2-(4-chlorophenyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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